N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide (CAS: 955753-09-0) is a hybrid heterocyclic compound featuring an anthraquinone core (9,10-dioxoanthracene) linked to a 5-methylisoxazole-3-carboxamide moiety via an amide bond. Its molecular formula is C₁₉H₁₂N₂O₄, with a molecular weight of 332.3 g/mol . Current available data on its physical properties (melting point, boiling point, density) remain unspecified in the literature, highlighting a need for further experimental characterization .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-9-15(21-25-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVCNPIZVOAZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Anthraquinone Intermediate: The starting material, 1-aminoanthraquinone, is synthesized through the oxidation of anthracene. This intermediate is crucial for the subsequent steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes, while the isoxazole ring can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Key Comparisons:
Structural Implications :
- Halogen substituents (Cl, Br) in Compounds 30–31 may improve lipophilicity and membrane permeability, whereas the phenyl group in Compound 32 could enhance π-π stacking interactions .
Xanthenone/Isoxazole Derivatives ()
Compounds 11i–11m feature a xanthenone core fused to a 5-amino-3-methylisoxazole group. Examples include:
- 11i: 5-Methoxy-xanthenone derivative.
- 11j: 7-Nitro-xanthenone derivative.
- 11k–11m: 4-Chlorophenyl-substituted xanthenones.
Key Comparisons:
Structural Implications :
- The xanthenone core in 11i–11m introduces an ether oxygen and a single ketone, contrasting with the anthraquinone’s dual ketones. This difference may reduce electron-withdrawing effects but improve solubility.
- The 5-amino group in 11i–11m enables additional hydrogen bonding, whereas the carboxamide in the target compound offers a balance of hydrogen-bond donor/acceptor properties .
Host-Guest Chemistry Analogs ()
Relevance to Target Compound :
- The anthraquinone core of the target compound could theoretically engage in π-π or dipole-dipole interactions, but its inclusion behavior remains unexplored. Structural rigidity and substituent bulk (e.g., methylisoxazole) may limit host-guest compatibility compared to ’s flexible naphthyl groups .
Research Findings and Implications
Thermal Stability: The high melting points of xanthenone derivatives () correlate with crystalline packing and hydrogen-bond networks, implying that the target compound’s carboxamide group could similarly enhance thermal stability if crystallized .
Biological Potential: Anthracene/isoxazole hybrids () are designed as anticancer agents, suggesting that the target compound’s anthraquinone core—a known pharmacophore in chemotherapeutics—may warrant evaluation for antitumor activity .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps. The compound can be synthesized by reacting 1-aminoanthraquinone with 5-methylisoxazole-3-carboxylic acid derivatives under specific conditions. Various spectroscopic methods such as -NMR, -NMR, and IR spectroscopy are utilized to confirm the structure of the synthesized compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that anthraquinone derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anthraquinone A | HeLa | 15 | Apoptosis induction |
| Anthraquinone B | MCF-7 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities. The compound's effectiveness against various bacterial strains was assessed using minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 500 | Effective |
| Escherichia coli | 1000 | Moderate |
| Candida albicans | 250 | Effective |
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure of anthraquinones allows them to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : They may inhibit key enzymes involved in cellular metabolism and proliferation.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against various pathogens. The results demonstrated potent activity against Staphylococcus aureus and Candida albicans with MIC values indicating its potential as a therapeutic agent .
Q & A
Q. How can researchers differentiate between aggregation-based artifacts and true biological activity?
- Methodological Answer : Perform dynamic light scattering (DLS) to detect nanoparticle formation at working concentrations. Include negative controls (e.g., 0.1% Triton X-100) to disrupt aggregates. Validate activity in cell-free assays (e.g., enzyme inhibition) and compare with cellular data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
